(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5Z)-5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 3-hydroxy-4-methoxybenzylidene group at position 5 and a thioxo group at position 2. Rhodanine derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties . The Z-configuration of the benzylidene moiety is critical for maintaining biological activity, as it influences molecular planarity and interaction with biological targets .
Properties
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-8-3-2-6(4-7(8)13)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTZLDOIVAVMME-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazolidin-4-One Synthesis
The thiazolidin-4-one core is typically synthesized via cyclization reactions involving thiourea derivatives. For example, 2-sulfanylidene-1,3-thiazolidin-4-one can be prepared by reacting chloroacetyl chloride with ammonium thiocyanate, followed by cyclization under basic conditions. Alternative routes employ thioglycolic acid, amines, and carbonyl compounds in a three-component, one-pot reaction. The choice of starting materials depends on the desired substitution pattern at positions 2 and 3 of the thiazolidinone ring.
Stepwise Preparation Methodology
Synthesis of 2-Sulfanylidene-1,3-Thiazolidin-4-One
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Reaction Setup : A mixture of chloroacetyl chloride (1.0 equiv) and ammonium thiocyanate (1.2 equiv) in anhydrous acetone is stirred at 0–5°C for 30 minutes.
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Cyclization : The temperature is gradually raised to 60°C, and the reaction is monitored by TLC (ethyl acetate/hexane, 1:1). Upon completion, the mixture is poured into ice-cold water, and the precipitate is filtered and recrystallized from ethanol.
Knoevenagel Condensation
-
Reaction Conditions :
-
Workup : The mixture is cooled, diluted with ice water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Condition | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional reflux | Acetic acid | Ammonium acetate | 8 | 70 |
| Microwave-assisted | Ethanol | Piperidine | 0.5 | 82 |
| Room temperature | DMF | — | 24 | 35 |
Microwave irradiation (100 W, 80°C) significantly enhances reaction efficiency, likely due to improved energy transfer and reduced side reactions.
Stereochemical Control
The Z-configuration of the benzylidene moiety is favored due to intramolecular hydrogen bonding between the 3-hydroxy group and the thione sulfur, as evidenced by NOESY correlations and DFT calculations. Polar solvents (e.g., DMSO) stabilize the Z-isomer by solvating the polar groups, while nonpolar solvents may lead to E/Z mixtures.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 52.58 | 52.42 |
| H | 3.61 | 3.58 |
| N | 5.57 | 5.49 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the sulfanylidene group to a thiol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by strong bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid); in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Properties
Research indicates that thiazolidinone derivatives exhibit significant antioxidant activity. This is crucial for combating oxidative stress-related diseases, including neurodegenerative disorders. The presence of the hydroxy and methoxy groups enhances the electron-donating ability of the compound, which is vital for scavenging free radicals.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of thiazolidinone derivatives against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell walls and inhibit metabolic pathways makes it a candidate for developing new antimicrobial agents.
Anticancer Potential
Thiazolidinones have been investigated for their anticancer properties. They are believed to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have shown that (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can inhibit the growth of specific cancer cell lines.
Case Studies
- Neuroprotective Effects : A study explored the compound's neuroprotective effects in models of Alzheimer's disease. Results indicated that it reduced amyloid-beta-induced neurotoxicity by enhancing cellular antioxidant defenses and modulating sirtuin activity, which plays a role in cellular stress responses .
- Antimicrobial Efficacy : In a comparative study of various thiazolidinones, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to its ability to inhibit bacterial biofilm formation and disrupt quorum sensing .
- Anticancer Activity : Research on human breast cancer cell lines revealed that treatment with this thiazolidinone resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways. This suggests potential for further development as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituents on the benzylidene ring, the thiazolidinone core, or the solvation state. Key examples include:
Key Observations :
- Hydroxy vs. Methoxy Groups : The 3-hydroxy-4-methoxy substitution in the target compound balances hydrogen bonding (via -OH) and lipophilicity (via -OCH3), whereas fully methoxylated analogs (e.g., 3,4-dimethoxy in ) prioritize membrane permeability over polar interactions .
- Halogen Substitutions : Chloro or fluoro groups (e.g., in ) enhance electrophilicity, improving interactions with nucleophilic residues in enzymes or DNA.
- Solvation Effects: Methanol or DMSO solvates (e.g., ) influence crystal packing and solubility, which can affect bioavailability.
Comparison :
Activity Trends :
Biological Activity
The compound (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, often referred to as a thiazolidinone derivative, belongs to a class of heterocyclic compounds known for their diverse biological activities. Thiazolidinones have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This article aims to delve into the biological activities of this specific compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thiazolidine ring with a sulfanylidene group and a substituted aromatic moiety, which is crucial for its biological activity.
Biological Activities
1. Antioxidant Activity
Thiazolidinone derivatives have shown significant antioxidant properties. A study highlighted that various thiazolidinone compounds exhibit varying degrees of antioxidant activity, measured using assays such as DPPH and ABTS. The compound has been noted to possess a considerable radical scavenging ability, which is essential for preventing oxidative stress-related diseases .
2. Antimicrobial Activity
Research indicates that thiazolidinone derivatives demonstrate potent antimicrobial activity against a range of pathogens. For instance, derivatives with specific substitutions on the phenyl group have shown enhanced inhibition against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups significantly increases this activity . The compound has been evaluated for its efficacy against common bacterial strains, including E. coli and S. aureus, showing promising results.
3. Anticancer Properties
Thiazolidinones are recognized for their anticancer potential. The compound has been studied for its effects on various cancer cell lines. For example, it has been shown to inhibit the growth of HT29 adenocarcinoma cells and other cancer types through mechanisms involving apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analysis suggests that modifications at the C2 position enhance anticancer activity.
4. Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones have also been documented. The compound has been tested in vitro for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
Case Studies
Several case studies have explored the biological effects of thiazolidinone derivatives:
- Study on Zebrafish Testis : A study investigated the degenerative effects of a related thiazolidinone on zebrafish testicular tissue. Results indicated mitochondrial degeneration in Sertoli cells, suggesting potential reproductive toxicity .
- Antimicrobial Efficacy : In a comparative study, various thiazolidinone derivatives were synthesized and tested against E. coli and S. aureus. The most active derivative showed an inhibition percentage close to that of standard antibiotics like ampicillin .
Table 1: Biological Activities of Thiazolidinone Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?
- Methodological Answer : The synthesis typically involves condensation of substituted benzaldehyde derivatives with thiosemicarbazides under reflux conditions in polar aprotic solvents (e.g., ethanol or DMF). Temperature control (70–90°C) and base catalysts (e.g., NaOH) are critical for achieving high yields. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the pure Z-isomer . Monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via -NMR ensures structural fidelity.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR in DMSO- or CDCl resolve key signals, such as the thioxo group (δ ~160–170 ppm for C=S) and methoxy protons (δ ~3.8 ppm). NOESY experiments confirm Z-configuration of the methylidene group .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor by-products .
- Mass Spectrometry (ESI-MS) : Exact mass determination (e.g., [M+H]) validates molecular formula consistency .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the compound’s geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which predict reactivity sites .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets (e.g., COX-2 or EGFR kinases). Validate docking poses with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Q. What strategies address contradictory bioactivity data across in vitro and in vivo studies for this compound?
- Methodological Answer :
- Dose-Response Replication : Perform dose-ranging studies (0.1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) to confirm IC consistency. Use ATP-based viability assays (CellTiter-Glo) to minimize assay artifacts .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation pathways. Co-administer CYP450 inhibitors (e.g., ketoconazole) in vivo to enhance bioavailability .
- Toxicogenomics : RNA-seq analysis of treated tissues identifies off-target effects (e.g., oxidative stress pathways) that may explain discrepancies .
Q. How does X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation from DMSO/EtOH mixtures. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
- Structure Refinement : Use SHELXL to refine atomic coordinates. The Z-configuration of the methylidene group is confirmed by torsion angles (C5-C6-C7-C8 ~0°) and intermolecular hydrogen bonds (e.g., S1–H···O2) stabilizing the lattice .
- CIF Deposition : Submit validated data to the Cambridge Structural Database (CCDC) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
